N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Indole Moiety: The indole ring is often synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of Benzimidazole and Indole: The final step involves the coupling of the benzimidazole and indole moieties through a propyl linker.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole, which are known for their antiparasitic activities.
Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions, respectively.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality may enhance its biological activity and therapeutic potential compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-24-12-10-14-8-9-15(13-18(14)24)20(25)21-11-4-7-19-22-16-5-2-3-6-17(16)23-19/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
XTEINPNDWRNPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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